N-cyclopropyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by a cyclopropyl group attached to an acetamide moiety, which is further connected to a pyrazole ring substituted with dimethyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by condensing hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Acetamide Formation: Finally, the acetamide moiety is attached through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Hydrolysis: Aqueous acid (HCl) or base (NaOH) solutions.
Major Products
Reduction: Amino derivative of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
N-cyclopropyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-cyclopropyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the dimethyl groups, which may influence its steric properties and interactions with molecular targets.
Uniqueness
N-cyclopropyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the nitro and dimethyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H14N4O3 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-cyclopropyl-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H14N4O3/c1-6-10(14(16)17)7(2)13(12-6)5-9(15)11-8-3-4-8/h8H,3-5H2,1-2H3,(H,11,15) |
InChI Key |
CXMOUYNWCFTNIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2CC2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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